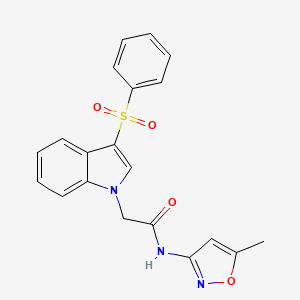![molecular formula C22H19N3O3 B2763425 5-phenyl-N-[3-(quinolin-8-yloxy)propyl]-1,2-oxazole-3-carboxamide CAS No. 1207025-97-5](/img/structure/B2763425.png)
5-phenyl-N-[3-(quinolin-8-yloxy)propyl]-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-N-[3-(quinolin-8-yloxy)propyl]-1,2-oxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential . This compound has a molecular formula of C22H19N3O3 and a molecular weight of 373.412. Isoxazole derivatives have been extensively studied due to their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Métodos De Preparación
The synthesis of 5-phenyl-N-[3-(quinolin-8-yloxy)propyl]-1,2-oxazole-3-carboxamide involves several steps, typically starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu (I) or Ru (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Análisis De Reacciones Químicas
5-phenyl-N-[3-(quinolin-8-yloxy)propyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the nature of the substituent being introduced .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, isoxazole derivatives are being investigated for their potential as therapeutic agents for various diseases, including cancer, infections, and neurological disorders . In biology, these compounds are used as tools to study cellular processes and molecular interactions. In industry, isoxazole derivatives are utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 5-phenyl-N-[3-(quinolin-8-yloxy)propyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways within the body. Isoxazole derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways for this specific compound would require further research to elucidate.
Comparación Con Compuestos Similares
5-phenyl-N-[3-(quinolin-8-yloxy)propyl]-1,2-oxazole-3-carboxamide can be compared with other isoxazole derivatives, such as thiadiazole, oxadiazole, and isothiazole derivatives . Each of these compounds has unique properties and biological activities, which can be attributed to the different substituents on the isoxazole ring. For example, thiadiazole derivatives are known for their antimicrobial and anticancer activities, while oxadiazole derivatives have shown potential as anti-inflammatory and anticonvulsant agents . The unique combination of the quinolin-8-yloxy and phenyl groups in this compound may confer distinct biological activities and therapeutic potential.
Propiedades
IUPAC Name |
5-phenyl-N-(3-quinolin-8-yloxypropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-22(18-15-20(28-25-18)16-7-2-1-3-8-16)24-13-6-14-27-19-11-4-9-17-10-5-12-23-21(17)19/h1-5,7-12,15H,6,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVAJJNAXRCFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2763342.png)
![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2763343.png)
![10-(3,4-difluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2763347.png)



![4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2763355.png)

![3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2763358.png)
![2-[1-(2-Methoxyethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2763360.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2763361.png)
![1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2763362.png)


